molecular formula C7H7N3O B10870397 2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole

2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole

Cat. No.: B10870397
M. Wt: 149.15 g/mol
InChI Key: KZAXTCPTSCNFCL-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique structure combining a pyrrole ring and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. For instance, the reaction of 2-methylhydrazine with 2-pyrrolecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for larger scales. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrole ring.

Scientific Research Applications

2-Methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1H-pyrrol-1-yl)-1,3,4-oxadiazole
  • 2-Methyl-5-(1H-imidazol-2-yl)-1,3,4-oxadiazole
  • 2-Methyl-5-(1H-pyrazol-2-yl)-1,3,4-oxadiazole

Uniqueness

2-Methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole is unique due to the specific combination of the pyrrole and oxadiazole rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAXTCPTSCNFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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